molecular formula C17H13ClN2O2S B11986298 4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide CAS No. 303093-07-4

4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

Cat. No.: B11986298
CAS No.: 303093-07-4
M. Wt: 344.8 g/mol
InChI Key: YFLXKHHPNZNYGP-UHFFFAOYSA-N
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Description

4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is a synthetic organic compound with a complex structure It belongs to the class of thiazolidinones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylphenylthiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The resulting intermediate undergoes cyclization to form the thiazolidinone ring, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(2-cyano-4-methylphenyl)benzamide

Uniqueness

4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is unique due to its thiazolidinone ring structure, which imparts distinct biological activities compared to other benzamide derivatives. Its specific substitution pattern and the presence of the thiazolidinone ring make it a valuable compound for various research applications.

Properties

CAS No.

303093-07-4

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

4-chloro-N-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

InChI

InChI=1S/C17H13ClN2O2S/c1-11-2-8-14(9-3-11)20-15(21)10-23-17(20)19-16(22)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3

InChI Key

YFLXKHHPNZNYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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